molecular formula C19H22Cl2N2O6S2 B15106941 1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-2-methylpiperazine

1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-2-methylpiperazine

Cat. No.: B15106941
M. Wt: 509.4 g/mol
InChI Key: ZBSUEIKLNDSQLM-UHFFFAOYSA-N
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Description

1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-2-methylpiperazine is a versatile chemical compound utilized in diverse scientific studies due to its unique properties. It finds applications in medicinal chemistry, drug discovery, and material science, contributing to advancements in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-2-methylpiperazine typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-2-methylpiperazine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

    Drug Discovery: The compound serves as a building block for the synthesis of potential drug candidates.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of 1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-2-methylpiperazine can be compared with other similar compounds, such as:

    1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.

    1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-2-ethylpiperazine: Similar structure but has an ethyl group instead of a methyl group on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22Cl2N2O6S2

Molecular Weight

509.4 g/mol

IUPAC Name

1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C19H22Cl2N2O6S2/c1-13-12-22(30(24,25)18-10-14(20)4-6-16(18)28-2)8-9-23(13)31(26,27)19-11-15(21)5-7-17(19)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3

InChI Key

ZBSUEIKLNDSQLM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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